Desmethylnortriptyline

Übersicht

Beschreibung

Desmethylnortriptyline is a metabolite of Nortriptyline . Nortriptyline is a tricyclic antidepressant and the main active metabolite of Amitriptyline, and is used to relieve the symptoms of depression .

Synthesis Analysis

While specific synthesis methods for Desmethylnortriptyline were not found in the search results, it’s known that Desmethylnortriptyline is a metabolite of Nortriptyline . This suggests that it is produced in the body during the metabolism of Nortriptyline.

Molecular Structure Analysis

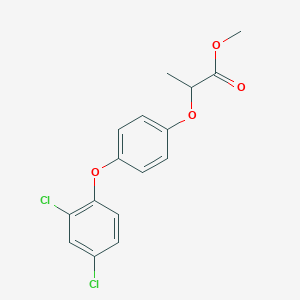

The molecular formula of Desmethylnortriptyline is C18H19N . Its average mass is 249.350 Da and its monoisotopic mass is 249.151749 Da .

Physical And Chemical Properties Analysis

Desmethylnortriptyline has a density of 1.1±0.1 g/cm3, a boiling point of 399.2±21.0 °C at 760 mmHg, and a flash point of 191.8±14.3 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Immunoassay Development for Nortriptyline Detection

Desmethylnortriptyline has been utilized in the development of a double-antibody enzyme immunoassay for nortriptyline . This assay employs beta-D-Galactosidase from Escherichia coli, conjugated to desmethylnortriptyline, to measure nortriptyline levels in plasma samples. The assay’s sensitivity and precision are comparable to radioimmunoassay methods, offering a valuable tool for clinical and pharmacological studies.

Inhibition of Fatty Acid Uptake

Research has identified nortriptyline, which is closely related to desmethylnortriptyline, as a potent inhibitor of fatty acid uptake . This discovery has implications for treating metabolic diseases and certain cancers, as it can suppress tumor growth and hepatic steatosis by controlling cellular fatty acid levels.

Biochemical Analysis of Metabolites

Desmethylnortriptyline is a key metabolite in the biochemical analysis of antidepressants. Its presence and levels can be indicative of the metabolic pathways and efficacy of antidepressant treatments . This information is crucial for understanding drug metabolism and optimizing therapeutic strategies.

Advancements in Biochemistry

The conjugation of desmethylnortriptyline to enzymes for immunoassays represents a significant advancement in biochemistry, allowing for more precise and less invasive testing methods . This technique has broadened the scope of biochemical analysis and has potential applications in diagnostic and therapeutic monitoring.

Neuroscience Research

Desmethylnortriptyline’s role in neuroscience research is linked to its parent compound’s effects on neurotransmitter systems. While specific studies on desmethylnortriptyline are limited, the compound’s association with nortriptyline suggests its relevance in studying neurological disorders and mental health treatment .

Contributions to Medical Research

Desmethylnortriptyline contributes to medical research by serving as a biomarker for the study of antidepressant drugs. Its analysis helps in understanding the pharmacokinetics and pharmacodynamics of medications, which is essential for developing new therapeutic agents .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQFRALDEONNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196179 | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethylnortriptyline | |

CAS RN |

4444-42-2 | |

| Record name | Desmethylnortriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylnortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethylnortriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Desmethylnortriptyline exert its antidepressant effect?

A1: Desmethylnortriptyline, a metabolite of the tricyclic antidepressant amitriptyline, primarily acts by inhibiting the reuptake of norepinephrine at nerve synapses in the brain. [, ] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially contributing to its antidepressant effect. [, ]

Q2: What are the structural characteristics of Desmethylnortriptyline?

A2: Desmethylnortriptyline possesses a tricyclic structure. While its exact molecular formula and weight aren't explicitly stated in the provided research, it can be deduced. Nortriptyline (C19H21N) loses a methyl group (CH3) during its metabolism to Desmethylnortriptyline, making its molecular formula C18H19N and its molecular weight approximately 249.35 g/mol. Spectroscopic data for this compound are not extensively discussed in these papers. [, , , ]

Q3: How is Desmethylnortriptyline metabolized in the body?

A3: While the provided research doesn't detail Desmethylnortriptyline's further metabolism, it does highlight that it's a primary metabolite of both amitriptyline and nortriptyline. [, , , , , , , ] It's formed through N-demethylation, a common metabolic pathway for tricyclic antidepressants, often mediated by cytochrome P450 enzymes in the liver. [, ]

Q4: How is Desmethylnortriptyline detected and quantified in biological samples?

A4: Several analytical methods are described in the research for detecting and quantifying Desmethylnortriptyline and related compounds in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique, particularly in conjunction with mass fragmentography, which allows for sensitive and specific detection. [, , , ] High-performance liquid chromatography (HPLC) is another prominent method, often coupled with UV detection (HPLC-DAD) or mass spectrometry, providing efficient separation and quantification of these compounds. [, , ]

Q5: Is Desmethylnortriptyline found in human urine after amitriptyline administration?

A6: Yes, Desmethylnortriptyline, along with other metabolites, has been identified in the urine of individuals who have taken amitriptyline. [, , ]

Q6: Does Desmethylnortriptyline accumulate in any specific organs?

A7: While the provided research doesn't focus on specific organ accumulation of Desmethylnortriptyline, it does mention that its parent compound, nortriptyline, and consequently its metabolite Desmethylnortriptyline, show a higher concentration in the heart. [] This finding has potential implications considering the reported cardiac toxicity associated with nortriptyline. []

Q7: Are there any known instances of drug-drug interactions involving Desmethylnortriptyline?

A8: While not explicitly mentioned in the provided research, Desmethylnortriptyline, similar to other tricyclic antidepressants, could potentially interact with drugs that are metabolized by the same cytochrome P450 enzymes. [] Co-administration with such drugs might lead to altered metabolism and potential changes in drug levels, requiring careful monitoring and dosage adjustments.

Q8: Can stable isotopes be used to study the metabolism of Desmethylnortriptyline?

A10: Yes, stable isotope labeling, particularly using carbon-13 (13C) and deuterium (2H), has been employed to investigate the metabolism of tricyclic antidepressants, including nortriptyline and amitriptyline. [, , ] This approach can provide valuable insights into the metabolic pathways and potentially be applied to study Desmethylnortriptyline metabolism in detail.

Q9: What is the role of 10-hydroxynortriptyline in the metabolism of Desmethylnortriptyline?

A11: The provided research highlights that 10-hydroxynortriptyline is a major metabolite of nortriptyline in human urine. [, , , ] While not directly stated, it's possible that Desmethylnortriptyline, being a downstream metabolite of nortriptyline, could be further metabolized to 10-hydroxydesmethylnortriptyline. [, ] Further research would be needed to confirm this metabolic pathway.

Q10: Does age or sex influence the metabolism of nortriptyline and its metabolites, including Desmethylnortriptyline?

A12: Research suggests that age and sex can influence the metabolism of nortriptyline. [] Specifically, older animals exhibit higher levels of nortriptyline and Desmethylnortriptyline compared to younger animals. [] Additionally, females tend to have higher organ levels of these compounds than males. [] These differences highlight the importance of considering age and sex as factors in the pharmacokinetics and pharmacodynamics of nortriptyline and its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)